DPTPCz

Descripción general

Descripción

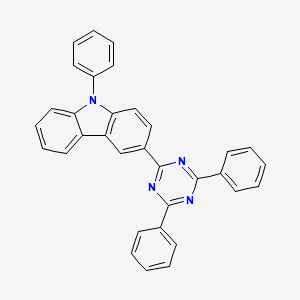

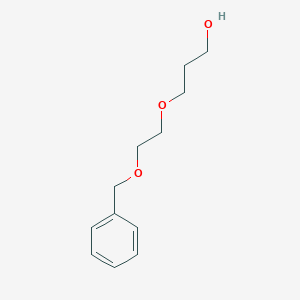

DPTPCz is a bipolar host material used in organic light-emitting diodes (OLEDs). It plays a crucial role in achieving balanced charge injection and transport within phosphorescent OLEDs (PhOLEDs). These OLEDs are known for their high efficiency and excellent device performance .

Molecular Structure Analysis

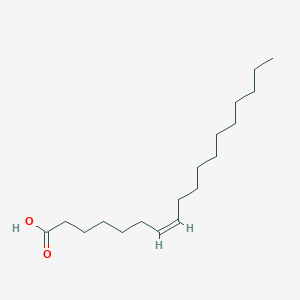

The molecular structure of DPTPCz consists of a triazine ring fused with a carbazole unit. It exhibits high triplet energy levels, with values of 2.78 eV for DPTPCz and 2.86 eV for DPOTPCz. These energy levels make both compounds promising bipolar host materials for PhOLEDs .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Digital PCR (dPCR) in Molecular Diagnostics

Digital PCR (dPCR) is a modern PCR technique with unique advantages in preclinical research, particularly for detecting rare mutations and precise quantification of nucleic acids. It offers more sensitive and reproducible methods that could be crucial in diagnostic, prognostic, and predictive tests. However, advancements are needed to reduce cost and simplify application for broader clinical use. dPCR's variance is more predictable than qPCR, although susceptible to upstream errors like sampling and extraction. Systematic biases, particularly underestimation, are also concerns, highlighting the need for internal positive controls, especially in the absence of a sequence (Huggett, Cowen, & Foy, 2015).

Noninvasive Prenatal Testing (NIPT) with dPCR

dPCR has seen extensive use in clinical research for noninvasive prenatal testing (NIPT), due to its accuracy in absolute quantification of target sequences. It surpasses quantitative real-time PCR (qPCR) in accuracy, making it effective for screening and identifying fetal chromosome aneuploidies and monogenic mutations. However, combining dPCR with other molecular techniques is essential for more effective and accurate prenatal diagnostic strategies (Li, Tan, & Zhou, 2022).

MIQE Guidelines for Quantitative Digital PCR

The Minimum Information for Publication of Quantitative Digital PCR Experiments (MIQE) guidelines are essential for standardizing experimental protocols in dPCR. They address the requirements of this technology, emphasizing the need for comprehensive disclosure of experimental details for robust and meaningful experiments. Adoption of these guidelines can maximize resource efficiency and enhance the impact of dPCR in research and diagnostics (Huggett et al., 2013).

Multiplexing with dPCR

dPCR's unique ability to measure multiple targets in the same reaction, known as 'higher order multiplexing', is significant for various applications in healthcare and environmental analysis. The optimization of experimental considerations is crucial for accurate quantification of multiple targets. This feature of dPCR expands its applications beyond traditional one or two-target quantifications (Whale, Huggett, & Tzonev, 2016).

Applications in Phosphorescent OLEDs

DPTPCz, as a bipolar host material, is significant in the field of phosphorescent organic light emitting diodes (PhOLEDs). Its high triplet energy levels make it a promising material for balancing charge injection/transport in PhOLEDs, leading to enhanced device performance. PhOLEDs based on DPTPCz have shown high efficiencies and low efficiency roll-off, indicating its potential for future advancements in display technologies (Liu et al., 2012).

Propiedades

IUPAC Name |

3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H22N4/c1-4-12-23(13-5-1)31-34-32(24-14-6-2-7-15-24)36-33(35-31)25-20-21-30-28(22-25)27-18-10-11-19-29(27)37(30)26-16-8-3-9-17-26/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPRLINZYBFAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195192 | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

CAS RN |

1313391-57-9 | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313391-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3097543.png)

![3-(Benzyloxy)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3097600.png)

![Ethyl 3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B3097620.png)